molecular formula C23H22N4O3S B11143726 (5Z)-5-[4-(diethylamino)benzylidene]-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[4-(diethylamino)benzylidene]-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11143726
M. Wt: 434.5 g/mol
InChI Key: QBQGSBDNUPBAJO-MOSHPQCFSA-N
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Description

(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a diethylamino group, a benzodioxin ring, and a triazolothiazolone core. These structural elements contribute to its diverse chemical reactivity and potential utility in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as the diethylamino-substituted benzaldehyde and the dihydrobenzodioxin derivative. These intermediates are then subjected to a series of condensation and cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the triazolothiazolone ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Advanced purification techniques, such as chromatography and recrystallization, are employed to isolate the compound from reaction mixtures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the triazolothiazolone ring, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Electrophilic reagents, such as halogens or nitro groups, are introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products: The major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and various substituted aromatic compounds, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, especially in the treatment of diseases where modulation of specific molecular pathways is required.

Industry: In industrial applications, the compound is explored for its potential use in the production of advanced polymers and coatings with enhanced durability and performance.

Mechanism of Action

The mechanism by which (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding or electrostatic interactions, while the triazolothiazolone core can engage in π-π stacking or hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-{[4-(METHYLAMINO)PHENYL]METHYLIDENE}-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness: The presence of the diethylamino group in (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE distinguishes it from its analogs, providing unique electronic and steric properties that influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H22N4O3S/c1-3-26(4-2)16-11-9-15(10-12-16)13-20-22(28)27-23(31-20)24-21(25-27)19-14-29-17-7-5-6-8-18(17)30-19/h5-13,19H,3-4,14H2,1-2H3/b20-13-

InChI Key

QBQGSBDNUPBAJO-MOSHPQCFSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2

Origin of Product

United States

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